Prasterone acetate

Catalog No.
S11146033
CAS No.
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prasterone acetate

Product Name

Prasterone acetate

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3

InChI Key

NCMZQTLCXHGLOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Prasterone acetate, also known as dehydroepiandrosterone acetate, is a synthetic derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone produced by the adrenal glands. Its chemical formula is C21H30O3C_{21}H_{30}O_3 with a molar mass of approximately 346.47 g/mol. Prasterone acetate is primarily used in hormone replacement therapy due to its role as a precursor to both androgens and estrogens in the body, facilitating various physiological functions, including sexual health and metabolic processes .

, primarily involving hydrolysis and esterification. When exposed to water or enzymes, prasterone acetate can be hydrolyzed to release dehydroepiandrosterone and acetic acid. This reaction is significant in metabolic pathways where prasterone acetate is converted into active hormones. Additionally, it can participate in reactions with various reagents to form different derivatives, such as abiraterone acetate, through specific synthetic pathways involving trifluoromethanesulfonic anhydride .

Prasterone acetate exhibits various biological activities due to its conversion into active hormones. It plays a crucial role in the synthesis of testosterone and estradiol, influencing sexual function, mood regulation, and energy metabolism. Studies have shown that prasterone acetate may help alleviate symptoms associated with menopause and improve sexual function in postmenopausal women . Furthermore, it has been linked to potential benefits in cognitive function and bone density maintenance.

The synthesis of prasterone acetate typically involves the acetylation of dehydroepiandrosterone. This process can be achieved through:

  • Acetylation Reaction: Dehydroepiandrosterone is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to form prasterone acetate.
  • Chemical Modification: Advanced synthetic methods may involve the use of specific catalysts or reagents to enhance yield and purity.

These methods allow for efficient production suitable for pharmaceutical applications .

Prasterone acetate is primarily utilized in:

  • Hormone Replacement Therapy: It is prescribed for conditions related to hormone deficiency, particularly in postmenopausal women.
  • Sexual Health: It may improve libido and sexual satisfaction.
  • Cognitive Function: Some studies suggest potential benefits in memory enhancement and mood stabilization.
  • Bone Health: It has been associated with increased bone density, reducing the risk of osteoporosis .

Prasterone acetate may interact with various medications and substances, influencing its efficacy and safety profile. Notable interactions include:

  • Estradiol Compounds: Co-administration with estradiol can increase the risk of adverse effects related to estrogen therapy.
  • Anticoagulants: There may be an increased risk of bleeding when combined with anticoagulant therapies.
  • Other Hormonal Therapies: Caution is advised when used alongside other hormone replacement therapies due to potential hormonal imbalances .

Prasterone acetate shares structural similarities with several other steroid compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
DehydroepiandrosteroneParent compoundNaturally occurring hormone; precursor to estrogens and androgens
Testosterone17β-hydroxy groupPrimary male sex hormone; higher androgenic activity
EstradiolAromatic ring structureMajor estrogen; influences female reproductive health
AndrostenedioneKetone at C3Precursor for testosterone synthesis
Dihydrotestosterone5α-reduced form of testosteroneMore potent androgen; involved in male pattern baldness

Prasterone acetate's uniqueness lies in its dual role as both an androgenic and estrogenic precursor, making it versatile for therapeutic applications while maintaining a balance between hormonal effects .

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

330.21949481 g/mol

Monoisotopic Mass

330.21949481 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

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